molecular formula C12H18NO5P B13437771 O-(Ethoxymethylphosphinyl)-L-tyrosin

O-(Ethoxymethylphosphinyl)-L-tyrosin

Cat. No.: B13437771
M. Wt: 287.25 g/mol
InChI Key: NANQCSKLSQVZTQ-IFGYVTRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(Ethoxymethylphosphinyl)-L-tyrosine is a synthetic derivative of L-tyrosine, where the hydroxyl group of the aromatic ring is substituted with an ethoxymethylphosphinyl group (–PO(OCH₂CH₃)(CH₂O–)). This modification introduces a phosphorus-containing moiety, which may enhance stability against enzymatic degradation or alter interactions with biological targets such as kinases or phosphatases.

Properties

Molecular Formula

C12H18NO5P

Molecular Weight

287.25 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[ethoxy(methyl)phosphoryl]oxyphenyl]propanoic acid

InChI

InChI=1S/C12H18NO5P/c1-3-17-19(2,16)18-10-6-4-9(5-7-10)8-11(13)12(14)15/h4-7,11H,3,8,13H2,1-2H3,(H,14,15)/t11-,19?/m0/s1

InChI Key

NANQCSKLSQVZTQ-IFGYVTRGSA-N

Isomeric SMILES

CCOP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CCOP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Ethoxymethylphosphinyl)-L-tyrosin typically involves the reaction of L-tyrosine with ethoxymethylphosphine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to increase yield and reduce production costs. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

O-(Ethoxymethylphosphinyl)-L-tyrosin can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

O-(Ethoxymethylphosphinyl)-L-tyrosin has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used to study enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of O-(Ethoxymethylphosphinyl)-L-tyrosin involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Analysis

O-(Ethoxymethylphosphinyl)-L-tyrosine vs. 3-Methyl-L-tyrosine :

  • The ethoxymethylphosphinyl group introduces steric bulk and polarity compared to the methyl group in 3-Methyl-L-tyrosine. This may enhance binding to phosphorylated enzyme active sites or reduce metabolic clearance .
  • 3-Methyl-L-tyrosine’s methyl substitution limits its utility in phosphorylation studies but is simpler to synthesize .

O-(Ethoxymethylphosphinyl)-L-tyrosine vs. ¹⁸F-FET :

  • ¹⁸F-FET’s fluoroethyl group enables positron emission tomography (PET) imaging due to fluorine-18’s radioactive decay. It is clinically validated for distinguishing tumor tissue from inflammation .
  • The phosphinyl group in O-(Ethoxymethylphosphinyl)-L-tyrosine lacks imaging utility but may confer stability or mimic phosphorylated residues in signaling pathways.

O-(Ethoxymethylphosphinyl)-L-tyrosine vs. O-Methyl-D-Tyrosine :

  • O-Methyl-D-Tyrosine’s D-configuration and methyl ether render it resistant to proteases, making it valuable in peptide synthesis. In contrast, the L-configuration and phosphinyl group in O-(Ethoxymethylphosphinyl)-L-tyrosine may favor interactions with mammalian enzymes .

Biological Activity

O-(Ethoxymethylphosphinyl)-L-tyrosin is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article presents a comprehensive review of its biological activity, including antioxidant properties, enzyme inhibition, and cytotoxic effects, supported by relevant studies and data.

Overview

This compound is a derivative of L-tyrosine, an aromatic amino acid known for its role in protein synthesis and as a precursor to neurotransmitters. The modification of L-tyrosine with an ethoxymethylphosphinyl group enhances its biological properties, making it a subject of interest in drug design and therapeutic applications.

1. Antioxidant Activity

Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases. Studies have shown that compounds derived from L-tyrosine exhibit significant antioxidant properties.

  • Methodology : The antioxidant activity of this compound can be assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
  • Findings : Preliminary results indicate that the presence of the phenolic moiety in L-tyrosine derivatives enhances their ability to scavenge free radicals compared to non-modified counterparts .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes that play critical roles in metabolic pathways.

  • α-Glycosidase Inhibition : this compound exhibits inhibitory activity against α-glycosidase, an enzyme involved in carbohydrate metabolism. This property suggests potential applications in managing diabetes by regulating blood sugar levels.
    • Experimental Results : In vitro studies utilizing 4-nitrophenyl α-D-glucopyranoside as a substrate revealed that the compound effectively inhibits α-glycosidase activity, indicating its potential as an antidiabetic agent .

3. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines.

  • Cell Lines Tested : HeLa (cervical cancer) and KB (oral cancer) cell lines were used to assess the cytotoxic effects.
  • Results : The compound demonstrated significant cytotoxicity against these cell lines, suggesting its potential as a chemotherapeutic agent. The degree of cytotoxicity was correlated with the concentration of the compound applied .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and target proteins involved in disease pathways.

  • Binding Affinity : The docking simulations indicated a strong binding affinity of the compound to bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy. The presence of the phosphinyl group appears to facilitate this interaction by altering the molecular orientation within the hydrophobic core of BSA .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Antidiabetic Properties : A study demonstrated that L-Tyrosine esters possess enhanced antidiabetic activities compared to their phenylalanine counterparts due to their structural characteristics .
  • Cancer Treatment : Research on L-Tyrosine derivatives indicated promising results in inhibiting tumor growth in various cancer models, showcasing their potential as anticancer drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.